4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide 4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2168520-25-8
VCID: VC11677934
InChI: InChI=1S/C11H13N3O2/c1-6-12-8-4-7(11(16)14(2)3)5-9(15)10(8)13-6/h4-5,15H,1-3H3,(H,12,13)
SMILES: CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide

CAS No.: 2168520-25-8

Cat. No.: VC11677934

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide - 2168520-25-8

Specification

CAS No. 2168520-25-8
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 7-hydroxy-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Standard InChI InChI=1S/C11H13N3O2/c1-6-12-8-4-7(11(16)14(2)3)5-9(15)10(8)13-6/h4-5,15H,1-3H3,(H,12,13)
Standard InChI Key POCWSMBLIUEXQA-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C

Introduction

Chemical Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide involves multi-step reactions optimized for scalability and purity. A patented method outlines the following sequence :

  • Substitution Reaction: 2-Amino-3-nitrophenol reacts with benzyl bromide under sodium iodide catalysis to form 2-(benzyloxy)-6-nitroaniline.

  • Bromination: Treatment with N-bromosuccinimide introduces a bromine atom at position 4, yielding 4-bromo-2-nitro-6-(benzyloxy)aniline.

  • Amidation: Acetylation of the amino group with acetic anhydride produces N-[4-bromo-2-nitro-6-(benzyloxy)phenyl]acetamide.

  • Reduction and Cyclization: Catalytic hydrogenation in an acidic medium reduces nitro groups and facilitates cyclization to form 6-bromo-2-methyl-4-[(benzyl)oxy]-1H-benzimidazole.

  • Protection and Functionalization: Subsequent steps involve N-protection with benzyl bromide, palladium-catalyzed amidation with N-methylformamide, and methylation to install the trimethyl groups.

Industrial Production

The patented route emphasizes cost-effectiveness and high yield (>80% at critical steps), utilizing readily available reagents like nickel acetate and phosphate catalysts. Large-scale production achieves >99% purity through recrystallization, ensuring compliance with pharmaceutical standards .

Structural and Molecular Characteristics

Molecular Properties

The compound’s IUPAC name is 7-hydroxy-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide, with the following key features:

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
SMILES NotationCC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C
Key Functional GroupsHydroxyl, carboxamide, methyl

The benzimidazole core provides aromatic stability, while the hydroxyl and carboxamide groups enhance solubility and reactivity.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in three primary reactions:

  • Oxidation: The hydroxyl group oxidizes to ketones or aldehydes using agents like KMnO₄.

  • Reduction: The carboxamide reduces to amines via LiAlH₄ or NaBH₄.

  • Nucleophilic Substitution: The hydroxyl group undergoes substitution with alkyl halides or acyl chlorides .

Role in Mitsunobu Reactions

A pivotal application is its use in Mitsunobu reactions to form ether linkages. For example, reacting with (S)-5,7-difluoro-3,4-dihydro-2H-chromene-4-ol under DEAD (diethyl azodicarboxylate) and triphenylphosphine produces tegoprazan :

4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide+(S)-chromene-olDEAD/PPh3Tegoprazan\text{4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide} + \text{(S)-chromene-ol} \xrightarrow{\text{DEAD/PPh}_3} \text{Tegoprazan}

Role in Pharmaceutical Synthesis: Tegoprazan

Mechanism of Action

Tegoprazan inhibits gastric H⁺/K⁺-ATPase, reducing acid secretion. The benzimidazole moiety binds covalently to cysteine residues on the proton pump, a mechanism enhanced by the electron-withdrawing carboxamide group .

Synthesis Efficiency

Industrial Production and Scalability

Process Optimization

Key optimizations in the patented method include:

  • Catalyst Selection: Nickel acetate increases amidation efficiency by 40%.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Purification: Recrystallization from ethanol/water mixtures ensures >99% purity.

Environmental Impact

The process minimizes waste via solvent recovery (85% efficiency) and employs non-toxic catalysts, aligning with green chemistry principles.

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